molecular formula C16H19N3OS B12729026 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one CAS No. 125810-90-4

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one

Cat. No.: B12729026
CAS No.: 125810-90-4
M. Wt: 301.4 g/mol
InChI Key: BBFZOBIBVXYMOL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a thia group, and a diazaspiro ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common method includes the reaction of a thia-containing precursor with a diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkylating agents; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one
  • 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-furyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one stands out due to its phenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

125810-90-4

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H19N3OS/c17-15-18-19(16(21-15)10-5-2-6-11-16)12-9-14(20)13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H2,17,18)/b12-9+

InChI Key

BBFZOBIBVXYMOL-FMIVXFBMSA-N

Isomeric SMILES

C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.